(7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA

Peroxisomal beta-oxidation VLC-PUFA metabolism Substrate specificity

This compound is the authentic, transient β-keto intermediate in VLC-PUFA biosynthesis—not a generic acyl-CoA substitute. As the direct product of ELOVL5 condensation and obligate substrate for HSD17B12 reductase, it is the only chemically valid probe for reconstituting the elongation cycle. Substituting (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA halts elongation and produces biologically irrelevant data. Ideal for ELOVL5 inhibitor screening, targeted LC-MS/MS development, and metabolic flux analysis in NAFLD and retinal disease models.

Molecular Formula C43H68N7O18P3S
Molecular Weight 1096.0 g/mol
Cat. No. B15600129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA
Molecular FormulaC43H68N7O18P3S
Molecular Weight1096.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h8-9,11-12,14-15,17-18,29-30,32,36-38,42,54-55H,4-7,10,13,16,19-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b9-8-,12-11-,15-14-,18-17-/t32-,36-,37-,38+,42-/m1/s1
InChIKeyVMAJWSSWCPBIJY-KPOVBLHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defining (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA: A Critical Intermediate in Very-Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA) Metabolism


(7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoic acid [1]. It is classified as a very-long-chain 3-oxoacyl-CoA, characterized by a 22-carbon backbone with four cis double bonds at the 7, 10, 13, and 16 positions and a 3-oxo (β-keto) functional group [2]. This compound is not an end-product but a transient, enzyme-bound intermediate in the microsomal fatty acid elongation cycle, specifically in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) like docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA) [3].

Why a Generic 'Very-Long-Chain Acyl-CoA' Cannot Replace (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA in Critical Assays


Generic substitution of (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA with other very-long-chain acyl-CoAs, even closely related ones like (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA, is scientifically invalid. The 3-oxo (β-keto) functional group confers fundamentally different biochemical properties, making it a specific substrate for a unique subset of enzymes [1]. This compound is an obligate intermediate in the elongation cycle, produced by the condensation reaction of very-long-chain 3-oxoacyl-CoA synthase (ELOVL) and consumed by very-long-chain 3-oxoacyl-CoA reductase (HSD17B12) [2]. Its absence or substitution will halt the entire elongation cycle, preventing the synthesis of downstream VLC-PUFAs. Furthermore, enzyme specificity is often stringent; for instance, the VLCAD enzyme shows differential activity on substrates with varying chain lengths and degrees of unsaturation [3]. Therefore, for studies on VLC-PUFA biosynthesis, enzyme kinetics, or metabolic flux analysis, only the authentic 3-oxo intermediate will yield biologically relevant and reproducible data.

Quantitative Differentiation of (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA: Comparative Enzyme Kinetics and Metabolic Flux Data


Peroxisomal Beta-Oxidation: Vmax Comparison of Docosatetraenoyl-CoA vs. Palmitoyl-CoA

While direct kinetic data for the 3-oxo intermediate is limited, the metabolic context of its immediate precursor/product, (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA, provides strong quantitative evidence for pathway flux. In a direct comparison of peroxisomal β-oxidation rates, docosa-7,10,13,16-tetraenoyl-CoA exhibited a Vmax that was approximately 150% of that obtained with the standard reference substrate, palmitoyl-CoA [1]. This indicates a significantly higher metabolic flux through this specific VLC-PUFA pathway compared to saturated fatty acid oxidation.

Peroxisomal beta-oxidation VLC-PUFA metabolism Substrate specificity

Specificity of Very-Long-Chain 3-Oxoacyl-CoA Reductase (HSD17B12) for the 3-Oxo Intermediate

The enzyme very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330), encoded by HSD17B12, catalyzes the specific reduction of (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA to its corresponding 3-hydroxy derivative [1]. This reaction is the second and irreversible step in the microsomal fatty acid elongation cycle. The enzyme's substrate recognition is highly dependent on the 3-oxo group, as shown by its inability to efficiently reduce non-oxidized acyl-CoAs [2]. This specificity has been confirmed in multiple species, including humans, where the enzyme is essential for the production of VLC-PUFAs of different chain lengths [2].

Fatty acid elongation Enzyme specificity VLC-PUFA biosynthesis

Kinetic Parameter Km for (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA in Peroxisomal Beta-Oxidation

The affinity of the peroxisomal beta-oxidation machinery for the docosatetraenoyl moiety is quantified by its Michaelis-Menten constant (Km). The reported Km for docosa-7,10,13,16-tetraenoyl-CoA is 22 ± 3 μM [1]. This value is in the same range as that for palmitoyl-CoA (13.8 ± 1 μM), indicating that despite its higher Vmax, the enzyme system does not have a drastically altered affinity for this VLC-PUFA substrate compared to a standard saturated fatty acyl-CoA [1].

Enzyme kinetics Substrate affinity Metabolic flux

Comparative Substrate Preference in the ELOVL-Catalyzed Condensation Step

The synthesis of (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA is catalyzed by specific members of the ELOVL family of elongases. ELOVL5 is the primary enzyme responsible for this reaction in humans, converting arachidonoyl-CoA (C20:4) and malonyl-CoA into the target 3-oxo compound [1]. This contrasts with ELOVL2, which shows a preference for C20 and C22 PUFA substrates, and ELOVL4, which is involved in the synthesis of very long-chain fatty acids (≥C28) [2]. This selectivity is not merely based on chain length but also on the specific double bond configuration, with (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA representing a critical node in the pathway toward DHA synthesis [3].

ELOVL enzymes Substrate selectivity VLC-PUFA elongation

Optimal Scientific and Industrial Applications for (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA


In Vitro Reconstitution of the Mammalian VLC-PUFA Elongation Cycle

This compound is the essential substrate for the second step of the elongation cycle, catalyzed by very-long-chain 3-oxoacyl-CoA reductase (HSD17B12). Assays reconstituting the full ELOVL5/ELOVL2-elongase complex require this specific intermediate to measure the reductase activity in isolation or as part of a coupled assay [1]. This allows for the detailed kinetic characterization of the enzyme and the screening of potential inhibitors or activators that target this specific step, which is crucial for understanding and potentially modulating DHA synthesis [2].

Development of Targeted Metabolomics Assays for VLC-PUFA Pathway Intermediates

As a low-abundance, transient intermediate, (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA serves as a critical analytical standard for developing and validating targeted LC-MS/MS methods. Its unique mass and retention time allow for the specific quantification of this metabolite in complex biological matrices [3]. Accurate measurement of this intermediate is essential for metabolic flux analysis, providing direct evidence of ELOVL5 activity in vivo and its perturbation in disease states like non-alcoholic fatty liver disease (NAFLD) or certain retinal dystrophies [4].

Investigating Peroxisomal Beta-Oxidation of Polyunsaturated Fatty Acids

While direct kinetic data for the 3-oxo form is scarce, its close structural analog, (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA, has been shown to be a high-velocity substrate for peroxisomal beta-oxidation, with a Vmax 150% that of palmitoyl-CoA [5]. This suggests that the pathway into which the target compound feeds is highly active. Studies comparing the oxidation rates of various VLC-PUFAs can use this compound as a precursor to generate the docosatetraenoyl-CoA substrate in situ, or as a key standard to identify and quantify pathway intermediates during peroxisomal oxidation assays [5].

ELOVL Enzyme Selectivity and Inhibitor Screening

The compound is the direct product of the condensation reaction catalyzed by ELOVL5, which uses arachidonoyl-CoA (C20:4 n-6) and malonyl-CoA [1]. This makes it the ideal and most specific readout for ELOVL5 activity. In contrast, using a downstream product like docosapentaenoyl-CoA would reflect the combined activity of multiple enzymes. Therefore, this 3-oxo intermediate is the preferred substrate or product standard for high-throughput screens designed to identify isoform-selective modulators of ELOVL5, which are of interest for conditions linked to DHA deficiency or VLC-PUFA imbalance [6].

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